2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Description
Solid State (X-ray Data):
Solution State (NMR Evidence):
- Dynamic equilibrium : Between lactam and enol tautomers, detected via $$ ^1\text{H} $$-NMR line broadening at 298 K.
- Solvent dependence : In DMSO-d$$ _6 $$, the lactam form predominates (δ 8.13–8.72 ppm for N–H), while in CDCl$$ _3 $$, enol content increases to ~15%.
Computational studies (B3LYP/6-311++G(d,p)) predict the lactam form is 12.3 kJ/mol more stable than the enol tautomer in the gas phase.
Computational Modeling of Electron Density Distribution
Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level provide insights into electronic structure (Figure 1):
Key findings :
- Electrostatic potential : Negative charge density localizes at carbonyl oxygens ($$ V{\text{min}} = -0.52 \, \text{a.u.} $$), while the methyl group exhibits slight positive polarization ($$ V{\text{max}} = +0.18 \, \text{a.u.} $$).
- Frontier orbitals :
- HOMO: Localized on the pyrazine π-system and nitrogen lone pairs.
- LUMO: Antibonding combinations of carbonyl π* orbitals.
- Aromaticity indices :
- NICS(1) $$ = -8.2 \, \text{ppm} $$ (pyrazine ring), indicating moderate aromaticity.
- HOMA $$ = 0.62 $$ for the saturated piperazine moiety, confirming non-aromatic character.
The electron-deficient nature of the pyrazine ring suggests susceptibility to nucleophilic attack at C3 and C5 positions, consistent with reactivity patterns observed in similar systems.
Properties
IUPAC Name |
2-methyl-3,6,7,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10-5-7(12)11-3-2-9-4-6(11)8(10)13/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWGCEBRIXQAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CCNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione typically involves:
- Formation of the diketopiperazine (DKP) core, which is a common intermediate in the synthesis of bicyclic pyrazine derivatives.
- Cyclization and ring fusion steps to generate the pyrazino[1,2-a]pyrazine bicyclic system.
- Introduction of the methyl substituent at the 2-position, either via methylated precursors or through selective alkylation.
Preparation via Diketopiperazine (DKP) Precursors
A key approach to synthesizing this compound is through diketopiperazine intermediates. DKPs are cyclic dipeptides that serve as versatile building blocks for fused bicyclic systems.
Step 1: Synthesis of DKP Intermediate
Protected dipeptides are cyclized thermally or chemically to form the DKP ring system. This step often uses amino acid derivatives with suitable protecting groups that can be removed under controlled conditions.Step 2: Oxidative Cyclization
The DKP intermediate undergoes oxidative cyclization to form the fused bicyclic pyrazino ring system. This can be achieved by using oxidizing agents or photochemical methods such as singlet oxygen-mediated dearomatization.Step 3: Radical Cyclization and Functionalization
Reductive radical cyclization can be employed to complete the bicyclic framework and introduce functional groups. This method allows for regioselective formation of the fused ring and can also facilitate the incorporation of substituents like the methyl group.
These steps are supported by mechanistic studies using ^1H NMR spectroscopy to monitor isomerization and cyclization kinetics, providing insight into reaction pathways and optimizing yields.
Alternative Synthetic Routes
Though direct literature on the exact preparation of 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is limited, analogous compounds such as 3-methylhexahydro-2H-pyrido[1,2-a]pyrazine-1,6-dione have been synthesized using:
- Tandem palladium-catalyzed C–N and C–C coupling reactions of Ugi adducts, which allow for efficient ring formation and substitution.
- Cyclization of methylated precursors under controlled conditions to ensure regioselective ring closure and methyl group placement.
These methods highlight the utility of transition metal catalysis and multicomponent reactions in constructing complex bicyclic heterocycles.
Summary of Key Preparation Methods
| Step | Methodology | Description | Notes |
|---|---|---|---|
| 1 | DKP Formation | Cyclization of protected dipeptides to form diketopiperazine | Thermal or chemical cyclization; Boc-group removal often required |
| 2 | Oxidative Cyclization | Use of oxidizing agents or singlet oxygen to form fused bicyclic ring | Regioselective dearomatization; monitored by NMR |
| 3 | Radical Cyclization | Reductive radical processes to complete bicyclic framework | Radical initiators and reductants used; controls stereochemistry |
| 4 | Methyl Group Introduction | Alkylation or use of methylated precursors | Ensures methyl substituent at 2-position |
Research Findings and Mechanistic Insights
- The oxidative cyclization step is critical for achieving the correct ring fusion and is influenced by the choice of oxidant and reaction conditions.
- Radical cyclization kinetics have been studied extensively, revealing unusual trans/cis isomerization at the anomeric center, which impacts the stereochemical outcome of the final product.
- The use of protected dipeptides allows for modular synthesis and potential diversification of substituents, including methyl groups.
- Transition metal catalysis, particularly palladium-catalyzed coupling, offers a complementary route for synthesizing related bicyclic pyrazine compounds, suggesting potential applicability for this compound as well.
Chemical Reactions Analysis
Types of Reactions
2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: : Substitution reactions can occur at various positions on the pyrazine ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrazine derivatives.
Scientific Research Applications
2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used in biological studies to understand the role of pyrazine derivatives in biological systems.
Industry: : The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Antimicrobial and Antinematode Activity
- Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione : Exhibits antinematode activity against plant-parasitic nematodes, as demonstrated in shrimp shell waste valorization studies using Bacillus velezensis .
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Found in Streptomyces extracts and Eucalyptus urophylla, this compound shows broad-spectrum antimicrobial activity against fungal pathogens .
Antioxidant and Anticancer Properties
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Linked to antioxidant activity in Streptomyces coelicolor extracts, likely via radical scavenging mechanisms . Its pyrrolizidine derivatives are associated with antitumor and anti-angiogenesis effects .
- Imidazo[1,2-a]pyrazines : Compounds such as 8-(1-piperazinyl)imidazo[1,2-a]pyrazine bind to kinase hinge regions (e.g., Gly28, Cys106) and exhibit selective cytotoxicity in cancer cells .
Herbicidal Activity
- 2-Phenyl-tetrahydro-2H-pyrido[1,2-a]-pyrazine-1,3(4H,6H)-dione : Displays potent herbicidal activity, particularly against broadleaf weeds, with EC₅₀ values comparable to commercial herbicides .
Structural-Activity Relationships (SAR)
- In contrast, bulky substituents like 3-(2-methylpropyl) in pyrrolo derivatives enhance antimicrobial potency .
- Ring System Variations: Pyrazino[1,2-a]pyrazine vs. Pyrrolo[1,2-a]pyrazine: The pyrrolo ring (5-membered) introduces conformational rigidity, favoring interactions with biological targets like nematode enzymes .
Biological Activity
Chemical Structure and Properties
2-Methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is an organic compound with the molecular formula and a molecular weight of approximately 183.21 g/mol. It is characterized by a pyrazine ring structure that is integral to its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common method includes the cyclization of appropriate diamines with diketones under acidic conditions, often requiring strong acids or catalysts to facilitate the formation of the pyrazine ring.
Biological Activity
Mechanism of Action
The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. Research indicates that it may influence various enzymatic pathways or receptor activities, although detailed mechanisms remain to be fully elucidated .
Antimicrobial Properties
Similar compounds within the pyrazine family have demonstrated broad-spectrum antimicrobial activity. For instance, studies on related pyrazines indicate their effectiveness against various bacterial strains through mechanisms such as cell wall disruption and DNA damage response. These findings suggest that this compound may exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .
Research Findings
Case Studies
Recent studies have explored the biological activities associated with various pyrazine derivatives. For example, a study on 2,5-bis(1-methylethyl)-pyrazine revealed significant antimicrobial effects at lower concentrations while maintaining low toxicity in mammalian cells. This highlights the potential for pyrazine derivatives to serve as bio-based fumigants in agricultural and food industry applications .
Comparative Analysis
| Compound Name | Chemical Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Antimicrobial potential (needs further study) | Medicinal chemistry |
| Pyrazinamide | C5H5N3O | Antitubercular | Tuberculosis treatment |
| 2,5-Bis(1-methylethyl)-pyrazine | C10H14N2 | Broad-spectrum antimicrobial | Food industry applications |
Q & A
Q. What are the established synthetic routes for 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors such as amino acids or diketopiperazine derivatives. Key steps include:
- Core formation : Cyclocondensation of methyl-substituted dipeptides under acidic or basic conditions to form the fused pyrazine-pyrazinone ring system .
- Functionalization : Introduction of methyl groups via alkylation or reductive amination. Optimization of reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) improves yields .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?
- X-ray crystallography : Resolves the bicyclic framework, confirming chair conformations in the pyrazine ring and spatial orientation of the methyl group .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.2–3.5 ppm (pyrazine CH₂ groups) and δ 1.2–1.5 ppm (methyl protons) .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm .
- Mass spectrometry : ESI-MS (m/z 211.1 [M+H]⁺) validates molecular weight .
Q. What preliminary bioactivity screens are recommended for this compound?
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT assays on non-cancerous cell lines (e.g., MCF-12A) to assess safety thresholds .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial cell wall enzymes (e.g., transpeptidases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
- Modifications : Introduce substituents at the 2-methyl or pyrazinone carbonyl positions. For example:
- Biological evaluation : Compare MIC values and cytotoxicity profiles of analogs (Table 1).
Q. Table 1. Bioactivity of Selected Analogs
| Compound Modification | MIC (B. subtilis) | IC₅₀ (NF-κB Inhibition) |
|---|---|---|
| Parent compound | 32 µg/mL | >100 µM |
| 2-Trifluoromethyl derivative | 8 µg/mL | 45 µM |
| 3-Benzyl analog | 4 µg/mL | 12 µM |
| Data derived from |
Q. What computational strategies resolve contradictions in reported bioactivity data?
- Molecular docking : Simulate binding to bacterial targets (e.g., E. coli DNA gyrase) to identify steric/electronic mismatches .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- Meta-analysis : Compare datasets across studies (e.g., antimicrobial vs. anti-inflammatory assays) to contextualize activity .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Q. What mechanisms underlie its antimicrobial activity, and how do they differ from structurally related compounds?
- Primary mechanism : Inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), validated by β-lactam synergy assays .
- Divergence from analogs : Unlike simpler diketopiperazines, the methyl group enhances membrane penetration, while the pyrazine ring stabilizes target interactions .
Q. How can metabolic stability and pharmacokinetics be optimized for in vivo studies?
- Prodrug design : Esterification of carbonyl groups to improve oral bioavailability .
- Liver microsome assays : Identify metabolic hotspots (e.g., oxidation at the methyl group) for deuteration or fluorination .
Methodological Guidance
Q. What strategies mitigate synthetic challenges such as low yields or side reactions?
- Protecting groups : Use Boc or Fmoc to prevent undesired cyclization during functionalization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
Q. How should researchers design experiments to validate its dual antibacterial and immunomodulatory effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
